molecular formula C11H10FNO3S2 B10918523 5-Fluoro-N-(4-methoxyphenyl)thiophene-2-sulfonamide

5-Fluoro-N-(4-methoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B10918523
M. Wt: 287.3 g/mol
InChI Key: QJJZVSYWLQUFQE-UHFFFAOYSA-N
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Description

5-Fluoro-N~2~-(4-methoxyphenyl)-2-thiophenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N~2~-(4-methoxyphenyl)-2-thiophenesulfonamide typically involves the reaction of 5-fluorothiophene-2-sulfonyl chloride with 4-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N~2~-(4-methoxyphenyl)-2-thiophenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or thiophenes.

Scientific Research Applications

5-Fluoro-N~2~-(4-methoxyphenyl)-2-thiophenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-N~2~-(4-methoxyphenyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation. The exact molecular pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-thiophenesulfonamide
  • N~2~-(4-Methoxyphenyl)-2-thiophenesulfonamide
  • 5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide

Uniqueness

5-Fluoro-N~2~-(4-methoxyphenyl)-2-thiophenesulfonamide is unique due to the presence of both the fluorine atom and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The fluorine atom enhances the compound’s stability and reactivity, while the methoxyphenyl group contributes to its biological activity .

Properties

Molecular Formula

C11H10FNO3S2

Molecular Weight

287.3 g/mol

IUPAC Name

5-fluoro-N-(4-methoxyphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H10FNO3S2/c1-16-9-4-2-8(3-5-9)13-18(14,15)11-7-6-10(12)17-11/h2-7,13H,1H3

InChI Key

QJJZVSYWLQUFQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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